molecular formula C18H22O8 B12515664 Methyl 2-[4,5-bis(acetyloxymethyl)-2-(2-methoxy-2-oxoethyl)phenyl]acetate

Methyl 2-[4,5-bis(acetyloxymethyl)-2-(2-methoxy-2-oxoethyl)phenyl]acetate

Cat. No.: B12515664
M. Wt: 366.4 g/mol
InChI Key: MZDUNDKEOHVQHS-UHFFFAOYSA-N
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Description

Methyl 2-[4,5-bis(acetyloxymethyl)-2-(2-methoxy-2-oxoethyl)phenyl]acetate is a complex organic compound with a unique structure that includes multiple functional groups. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure features a phenyl ring substituted with acetyloxymethyl and methoxy-oxoethyl groups, which contribute to its reactivity and functionality.

Preparation Methods

The synthesis of Methyl 2-[4,5-bis(acetyloxymethyl)-2-(2-methoxy-2-oxoethyl)phenyl]acetate typically involves multi-step organic reactions. One common synthetic route includes the esterification of 2-(2-methoxy-2-oxoethyl)phenylacetic acid with methanol in the presence of a strong acid catalyst. The acetyloxymethyl groups are introduced through acetylation reactions using acetic anhydride and a base such as pyridine. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including controlled temperatures, pressures, and the use of specific catalysts.

Chemical Reactions Analysis

Methyl 2-[4,5-bis(acetyloxymethyl)-2-(2-methoxy-2-oxoethyl)phenyl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.

    Substitution: The acetyloxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

    Hydrolysis: The ester and acetyloxymethyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.

Scientific Research Applications

Methyl 2-[4,5-bis(acetyloxymethyl)-2-(2-methoxy-2-oxoethyl)phenyl]acetate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases due to its unique structure and reactivity.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-[4,5-bis(acetyloxymethyl)-2-(2-methoxy-2-oxoethyl)phenyl]acetate involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to active sites on enzymes, inhibiting or modifying their activity. This interaction can lead to changes in cellular pathways and biological processes, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Methyl 2-[4,5-bis(acetyloxymethyl)-2-(2-methoxy-2-oxoethyl)phenyl]acetate can be compared with similar compounds such as:

    Methyl 2-[2-(2-methoxy-2-oxoethyl)phenyl]acetate: This compound lacks the acetyloxymethyl groups, which may result in different reactivity and biological activity.

    2-(Acetyloxy)-4-[bis(acetyloxy)methyl]phenyl acetate: This compound has a similar structure but different substitution patterns, affecting its chemical and biological properties.

    Indole derivatives: These compounds share some structural similarities and are known for their diverse biological activities, making them useful for comparison in terms of reactivity and applications.

Properties

Molecular Formula

C18H22O8

Molecular Weight

366.4 g/mol

IUPAC Name

methyl 2-[4,5-bis(acetyloxymethyl)-2-(2-methoxy-2-oxoethyl)phenyl]acetate

InChI

InChI=1S/C18H22O8/c1-11(19)25-9-15-5-13(7-17(21)23-3)14(8-18(22)24-4)6-16(15)10-26-12(2)20/h5-6H,7-10H2,1-4H3

InChI Key

MZDUNDKEOHVQHS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1=C(C=C(C(=C1)CC(=O)OC)CC(=O)OC)COC(=O)C

Origin of Product

United States

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